molecular formula C14H17NO2S3 B6541156 N-{[1-(thiophen-2-yl)cyclopentyl]methyl}thiophene-2-sulfonamide CAS No. 1060194-27-5

N-{[1-(thiophen-2-yl)cyclopentyl]methyl}thiophene-2-sulfonamide

Cat. No.: B6541156
CAS No.: 1060194-27-5
M. Wt: 327.5 g/mol
InChI Key: AWMCIHSJGIWIPT-UHFFFAOYSA-N
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Description

N-{[1-(Thiophen-2-yl)cyclopentyl]methyl}thiophene-2-sulfonamide is a sulfonamide derivative featuring two thiophene rings connected via a cyclopentyl-methyl bridge. Its structure combines aromatic heterocycles (thiophene) with a sulfonamide functional group, a motif common in bioactive molecules.

Properties

IUPAC Name

N-[(1-thiophen-2-ylcyclopentyl)methyl]thiophene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO2S3/c16-20(17,13-6-4-10-19-13)15-11-14(7-1-2-8-14)12-5-3-9-18-12/h3-6,9-10,15H,1-2,7-8,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWMCIHSJGIWIPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CNS(=O)(=O)C2=CC=CS2)C3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO2S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-{[1-(thiophen-2-yl)cyclopentyl]methyl}thiophene-2-sulfonamide typically involves multiple steps, starting with the formation of the thiophene ring system. One common approach is the Suzuki-Miyaura cross-coupling reaction , which involves the coupling of a boronic acid derivative of thiophene with a halogenated cyclopentyl compound. This reaction requires a palladium catalyst and is performed under mild conditions to ensure the functional groups remain intact.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and reduce costs. Large-scale reactors and continuous flow processes can be employed to achieve efficient production. Additionally, purification techniques such as recrystallization or chromatography are used to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: N-{[1-(thiophen-2-yl)cyclopentyl]methyl}thiophene-2-sulfonamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst or using lithium aluminum hydride (LiAlH₄).

  • Substitution: Nucleophilic substitution reactions can be performed using strong nucleophiles such as sodium hydride (NaH) or sodium methoxide (NaOCH₃).

Major Products Formed:

  • Oxidation: Formation of sulfoxides or sulfones.

  • Reduction: Formation of reduced thiophene derivatives.

  • Substitution: Formation of various substituted thiophene derivatives.

Scientific Research Applications

Chemistry and Material Science: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure makes it suitable for creating polymers and other materials with specific properties.

Medicine: N-{[1-(thiophen-2-yl)cyclopentyl]methyl}thiophene-2-sulfonamide has shown potential in medicinal chemistry due to its biological activity. It can be used as a lead compound for developing new drugs with anti-inflammatory, anti-cancer, and antimicrobial properties.

Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other chemical products. Its stability and reactivity make it a valuable component in various chemical processes.

Mechanism of Action

The mechanism by which N-{[1-(thiophen-2-yl)cyclopentyl]methyl}thiophene-2-sulfonamide exerts its effects involves interactions with specific molecular targets. The sulfur atom in the thiophene ring can form bonds with metal ions, which can influence biological pathways. The exact molecular targets and pathways depend on the specific application and the biological system .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations :

  • Cyclopentyl vs. Aromatic Bridges : The target compound’s cyclopentyl bridge may enhance rigidity compared to flexible alkyl chains in ’s compound. This rigidity could improve target selectivity in enzyme interactions .
  • Sulfonamide Coupling : Unlike Pd-mediated methods in and , the target compound likely employs classical sulfonamide formation (e.g., sulfonyl chloride + amine) .
  • Thiophene Role : All analogs utilize thiophene for π-π stacking or sulfur-mediated interactions. The dual thiophene rings in the target compound may amplify these effects compared to single-thiophene derivatives .

Physicochemical Properties

Table 2: Property Comparison
Property Target Compound Compound Compound Compound
Solubility Moderate (thiophene lipophilicity vs. sulfonamide polarity) Low (iodine substituent, bulky indole) Low (planar Schiff base) High (hydroxy group enhances hydrophilicity)
Stability High (stable sulfonamide, cyclopentyl steric protection) Moderate (Pd-mediated synthesis may leave metal residues) Moderate (sulfur linkages prone to oxidation) Moderate (hydroxy group susceptible to metabolism)
Bioactivity Potential Enzyme inhibition (sulfonamide), CNS targeting (cyclopentyl-thiophene) MAO inhibition (similar to ’s thiazoline derivatives) Antimicrobial (Schiff base activity) Neurological applications (hydroxy-phenyl group)

Key Observations :

  • The target compound’s balance of lipophilicity (thiophene) and polarity (sulfonamide) may optimize blood-brain barrier penetration for CNS targets.
  • ’s compound demonstrates how polar groups (e.g., hydroxy) improve solubility but reduce metabolic stability, highlighting the trade-offs in drug design .

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